Casein Kinase inhibitor A51
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Casein Kinase Inhibitor A51 is a potent and orally active inhibitor of Casein Kinase 1 alpha. This compound has shown significant potential in inducing apoptosis in leukemia cells and exhibits strong anti-leukemic activity . It is also known to inhibit Cyclin-Dependent Kinase 9, thereby preventing the transcription of key oncogenic genes .
準備方法
The synthesis of Casein Kinase Inhibitor A51 involves several steps, including the preparation of intermediate compounds and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Casein Kinase Inhibitor A51 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s stability and efficacy.
科学的研究の応用
Casein Kinase Inhibitor A51 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of Casein Kinase 1 alpha in cellular processes such as apoptosis and cell cycle regulation.
作用機序
Casein Kinase Inhibitor A51 exerts its effects by binding to Casein Kinase 1 alpha and Cyclin-Dependent Kinase 9. This binding inhibits the activity of these kinases, leading to increased levels of p53 protein and decreased transcription of oncogenic genes such as Myc and Mcl1. The inhibition of these kinases results in the selective apoptosis of leukemia cells .
類似化合物との比較
Casein Kinase Inhibitor A51 is unique in its dual inhibition of Casein Kinase 1 alpha and Cyclin-Dependent Kinase 9. Similar compounds include:
SY-5609: A selective inhibitor of Cyclin-Dependent Kinase 9.
BRD4 Inhibitor-18: Targets the bromodomain and extra-terminal motif proteins.
CK2-IN-4: Inhibits Casein Kinase 2, another member of the Casein Kinase family. The uniqueness of this compound lies in its ability to target multiple kinases simultaneously, providing a broader therapeutic potential.
特性
分子式 |
C18H25ClN6 |
---|---|
分子量 |
360.9 g/mol |
IUPAC名 |
4-N-[5-chloro-4-[5-(cyclopropylmethyl)-1-methylpyrazol-4-yl]pyrimidin-2-yl]cyclohexane-1,4-diamine |
InChI |
InChI=1S/C18H25ClN6/c1-25-16(8-11-2-3-11)14(9-22-25)17-15(19)10-21-18(24-17)23-13-6-4-12(20)5-7-13/h9-13H,2-8,20H2,1H3,(H,21,23,24) |
InChIキー |
RVZJFCNYSSUDCU-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C=N1)C2=NC(=NC=C2Cl)NC3CCC(CC3)N)CC4CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。